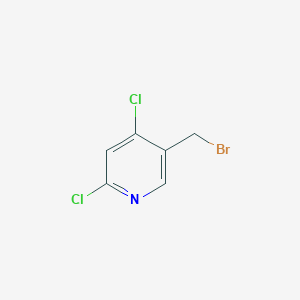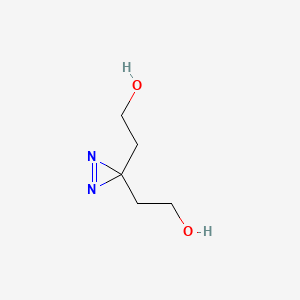
2,2'-(3H-Diazirine-3,3-diyl)diethanol
Vue d'ensemble
Description
2,2'-(3H-Diazirine-3,3-diyl)diethanol is a useful research compound. Its molecular formula is C5H10N2O2 and its molecular weight is 130.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Identification de la cible biologique
Les réactifs diazirine, tels que le 2,2'-(3H-Diazirine-3,3-diyl)diéthanol, permettent la génération facile de carbènes lors de la stimulation photochimique, thermique ou électrique . Ces carbènes peuvent subir une insertion rapide dans toute liaison C–H, O–H ou N–H à proximité, ce qui rend les fonctions diazirine utiles pour l'identification de cibles biologiques .
Protéomique
Dans le domaine de la protéomique, les fonctions diazirine sont apparues comme des outils privilégiés . Elles peuvent être utilisées pour étiqueter ou 'marquer' les partenaires de liaison, permettant ainsi l'isolement des produits de réaction .
Réticulation des polymères
Les fonctions diazirine sont également utilisées dans la réticulation des polymères . Les carbènes générés à partir de la diazirine peuvent réticuler les matériaux polymères, ce qui est un processus crucial dans la production de divers types de polymères .
Adhésion
Les fonctions diazirine ont des applications dans l'adhésion des plastiques de commodité . Les carbènes formés à partir de la diazirine peuvent contribuer au processus d'adhésion, ce qui les rend précieux dans la fabrication de produits plastiques .
Astrochimie
Les isomères cycliques de la diazirine, y compris le 2,2'-(3H-Diazirine-3,3-diyl)diéthanol, ont été étudiés pour leur présence potentielle dans le milieu interstellaire . Ces molécules pourraient être utiles pour comprendre les processus chimiques qui se produisent dans l'espace .
Caractérisation spectroscopique
La caractérisation spectroscopique de la diazirine et de ses isomères cycliques a été réalisée à l'aide de méthodes de chimie quantique ab initio . Ces recherches pourraient être bénéfiques pour l'identification future de ces molécules organiques azotées cycliques dans le milieu interstellaire ou les disques circumstellaires .
Mécanisme D'action
Target of Action
Diazirines, a class of organic molecules to which this compound belongs, are known to form highly reactive carbene intermediates . These intermediates can insert themselves into various bonds on adjacent surfaces when activated by moderate heat or light .
Mode of Action
2,2’-(3H-Diazirine-3,3-diyl)diethanol interacts with its targets through a process known as photoaffinity labeling . When appended to a ligand or pharmacophore through its hydroxyl linker, this compound allows for UV light-induced covalent modification of a biological target . This interaction results in changes that can be studied for downstream applications .
Biochemical Pathways
The compound’s ability to form covalent bonds with biological targets upon uv light activation suggests that it may influence a variety of interactions, including ligand-receptor, ligand-enzyme, protein-protein, and protein-nucleic acid interactions .
Pharmacokinetics
The compound’s hydroxyl linker and light-activated diazirine suggest potential for bioavailability and distribution within biological systems .
Result of Action
Its ability to form covalent bonds with biological targets upon uv light activation suggests potential for significant molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,2’-(3H-Diazirine-3,3-diyl)diethanol . For instance, the compound’s UV light-induced covalent bonding suggests that light exposure could significantly influence its action . Additionally, the compound’s stability may be affected by temperature, as it is typically stored at room temperature .
Propriétés
IUPAC Name |
2-[3-(2-hydroxyethyl)diazirin-3-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c8-3-1-5(2-4-9)6-7-5/h8-9H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVMPGZVKUQCGLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C1(N=N1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2098127-54-7 | |
| Record name | 2-[3-(2-hydroxyethyl)-3H-diazirin-3-yl]ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


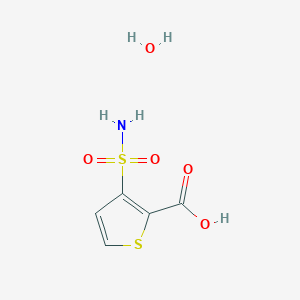

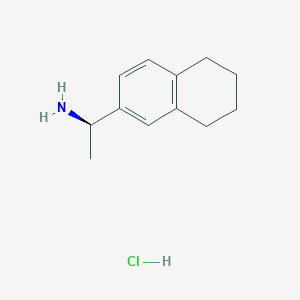
![3-Ethoxy-7-oxaspiro[3.5]nonan-1-one](/img/structure/B1448548.png)
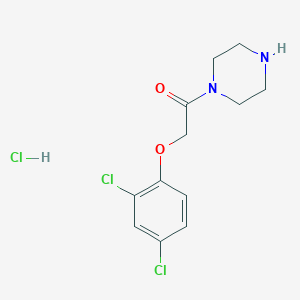
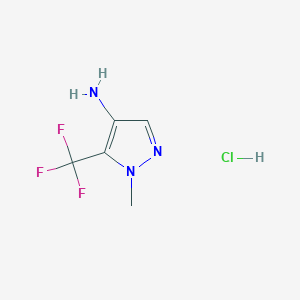
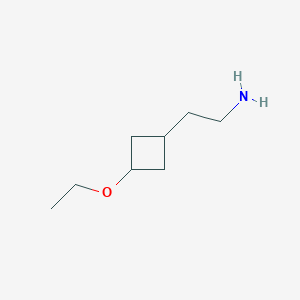
![(2-{[4-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]oxy}ethyl)amine hydrochloride](/img/structure/B1448553.png)
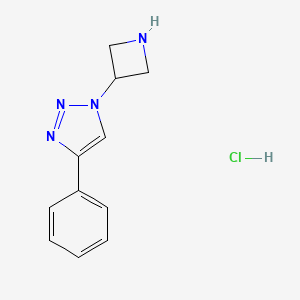
![3-{N-[(3-fluorophenyl)methyl]acetamido}propanoic acid](/img/structure/B1448557.png)


